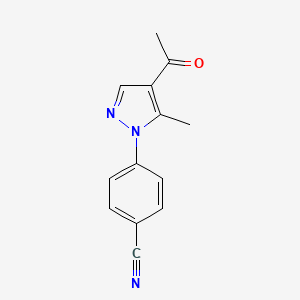

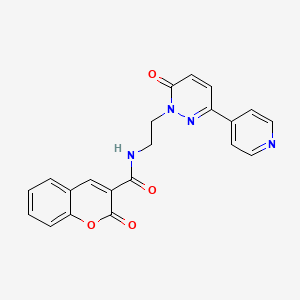

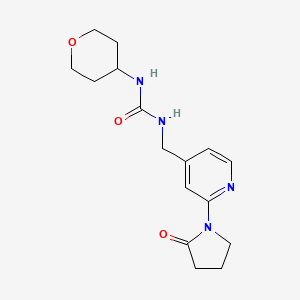

![molecular formula C13H13N5O2 B2641789 6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 338791-45-0](/img/structure/B2641789.png)

6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Übersicht

Beschreibung

“6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine” is a specialty product for proteomics research . Its molecular formula is C13H13N5O2 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an aromatic heterocyclic moiety containing nitrogen atoms at the 1st and 3rd positions .Physical and Chemical Properties Analysis

The molecular weight of this compound is 271.27 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research on derivatives of pyrido[4,3-d]pyrimidin has indicated promising pharmacological activities. For instance, the study by Monge et al. (1993) explored 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives for their diuretic, natriuretic, and kaliuretic activities, revealing specific derivatives that act as sodium-sparing diuretics or potassium-sparing drugs based on their structural variations (Monge, Martínez-Merino, Simon, & Sanmartín, 1993). Similarly, Kumar, Drabu, and Shalini (2017) synthesized 4, 6-substituted di-(phenyl) pyrimidin-2-amines and evaluated their anti-inflammatory activity, identifying compounds with significant efficacy (Kumar, Drabu, & Shalini, 2017).

Chemical Synthesis and Applications

The synthesis and characterization of pyrido[4,3-d]pyrimidin derivatives have been a focus for developing new materials with potential applications in drug design and as intermediates for further chemical reactions. For example, Gan et al. (2021) described the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for antitumor drugs, highlighting the utility of such compounds in the synthesis of small molecular inhibitors for cancer treatment (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021). Furthermore, Devineni et al. (2019) developed a microwave-promoted synthesis method for thiazolo[3,2-a]pyrimidines, showcasing the efficiency and environmental friendliness of this approach for generating compounds with antimicrobial activity (Devineni, Madduri, Chamarthi, Liu, & Pavuluri, 2019).

Wirkmechanismus

Target of action

Pyrimidine and indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Mode of action

The interaction of these compounds with their targets can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

These compounds can affect a wide range of biochemical pathways due to their broad spectrum of biological activities. For example, indole derivatives can inhibit the activity of certain enzymes, leading to anti-inflammatory and antioxidant effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their specific structures. Some indole derivatives, for example, have been found to have good bioavailability .

Result of action

The molecular and cellular effects of these compounds can include the inhibition of cell proliferation (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), and neutralization of free radicals (in the case of antioxidant activity) .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds. For example, certain indole derivatives have been found to be stable under a variety of conditions .

Biochemische Analyse

Biochemical Properties

6-(4-Nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine has been found to interact with a variety of enzymes, proteins, and other biomolecules . It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It also includes effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c14-13-15-7-9-8-17(6-5-12(9)16-13)10-1-3-11(4-2-10)18(19)20/h1-4,7H,5-6,8H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQHKWCABLZPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=C(N=C21)N)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319887 | |

| Record name | 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338791-45-0 | |

| Record name | 6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

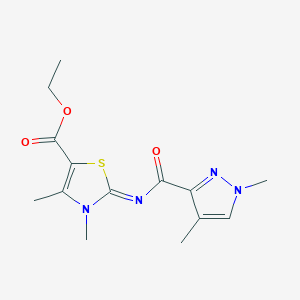

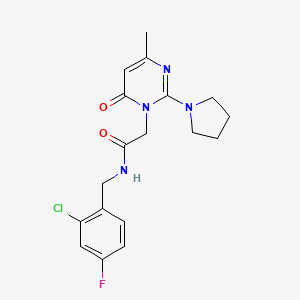

![2,4-Dimethyl-5-[(3-methylbenzyl)thio]pyrimidine](/img/structure/B2641715.png)

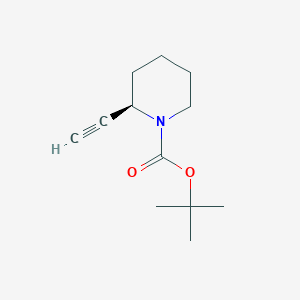

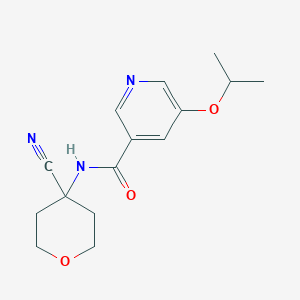

![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2641718.png)

![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/no-structure.png)